N-(p-chlorobenzoyl)-L-methionine
Description
Conceptual Framework of N-Acylated Amino Acids in Biological Chemistry
N-acyl amino acids (NAAAs) represent a significant class of endogenous signaling molecules. nih.gov Their structure is characterized by an amide bond that links an amino acid to the acyl group of a long-chain fatty acid. nih.govresearchgate.net This family of lipids is structurally related to endocannabinoids, such as anandamide, and they are often considered part of the broader endocannabinoid-related lipid signaling system. nih.govnih.gov
The biological significance of N-acylated amino acids has been increasingly recognized, with research highlighting their diverse roles in cellular communication and physiological regulation. wikipedia.org These molecules are involved in a variety of biological processes, and their discovery has been spurred by advancements in "-omics" technologies. nih.govresearchgate.net While theoretically any amino acid can combine with any fatty acid to form a vast number of these bioactive lipids, the precise metabolic pathways for their biosynthesis are not yet fully understood. nih.gov One proposed mechanism involves the direct condensation of an acyl moiety with an amino acid. nih.gov
The Significance of L-Methionine in Foundational Biochemical Pathways
L-methionine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. creative-proteomics.com It plays a crucial role in numerous fundamental biochemical processes. numberanalytics.com One of its primary functions is as a precursor for the synthesis of proteins. nih.gov
Beyond protein synthesis, L-methionine is a key component of several major metabolic pathways:
Transmethylation Pathway: Methionine is converted to S-adenosylmethionine (SAMe), a universal methyl donor for a multitude of methylation reactions essential for the regulation of DNA, RNA, and other molecules. numberanalytics.com
Transsulfuration Pathway: This pathway converts homocysteine, a product of the transmethylation pathway, into cysteine. creative-proteomics.comnumberanalytics.com Cysteine is a precursor for the synthesis of the vital antioxidant glutathione (B108866). creative-proteomics.comnumberanalytics.com
Remethylation Pathway: Homocysteine can be remethylated back to methionine, a reaction that is dependent on folate and vitamin B12. numberanalytics.com
Through these pathways, methionine metabolism is intricately linked with other key cellular processes, including the folate cycle and glutathione synthesis. numberanalytics.com It is an intermediate in the biosynthesis of other important compounds such as carnitine, taurine, and phospholipids. wikipedia.org
Rationale for Researching N-(p-chlorobenzoyl)-L-methionine as a Molecular Entity
The study of this compound is driven by the desire to understand how the modification of a fundamental amino acid like L-methionine with a synthetic acyl group, p-chlorobenzoyl, influences its properties and potential biological interactions. The rationale for investigating this specific molecule stems from several key areas of chemical and biological interest:
Exploring Structure-Activity Relationships: By attaching the p-chlorobenzoyl group to L-methionine, researchers can investigate how this specific structural alteration affects the molecule's chemical characteristics and its potential interactions within biological systems. This is a common strategy in medicinal chemistry to develop new therapeutic agents. The synthesis of such compounds is often achieved through conventional laboratory methods. researchgate.net
Investigating Novel Biochemical Probes: this compound can serve as a molecular probe to explore the enzymes and receptors that interact with amino acids and their derivatives. The presence of the chlorine atom provides a unique spectroscopic and analytical handle for tracking the molecule.
Potential for Unique Biological Activity: The combination of the biologically essential L-methionine and the synthetic p-chlorobenzoyl moiety may result in a compound with novel biological activities. N-acyl amides, in general, have been shown to play roles in a variety of physiological and pathological processes, including inflammation, pain, and metabolic homeostasis. wikipedia.org
Table 1: Properties of L-Methionine
| Property | Value |
|---|---|
| Chemical Formula | C5H11NO2S wikipedia.org |
| Molar Mass | 149.21 g·mol−1 wikipedia.org |
| Appearance | White crystalline powder wikipedia.org |
| Melting Point | 281 °C (decomposes) wikipedia.org |
| CAS Number | 63-68-3 usp.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H14ClNO3S |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
(2S)-2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
InChI Key |
FZMXUJANQDCASA-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Approaches for the N-Acylation of L-Methionine
N-acylation is a fundamental process in the synthesis of N-(p-chlorobenzoyl)-L-methionine, involving the introduction of the p-chlorobenzoyl group to the nitrogen atom of L-methionine. This can be achieved through several methods, including direct coupling reactions and solid-phase synthesis, each with its own set of considerations and applications.
Direct coupling reactions are a common method for forming the amide bond in this compound. This typically involves the activation of the carboxylic acid (p-chlorobenzoic acid) to make it more reactive towards the amine (L-methionine). A variety of coupling reagents can be employed for this purpose.
Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are frequently used to facilitate the formation of amides, esters, and acid anhydrides from carboxylic acids. peptide.com The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack by the amino group of L-methionine. To minimize the risk of racemization of the amino acid during the coupling process, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com Other popular coupling reagents include uronium and aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their efficiency and ability to suppress racemization, especially when used in conjunction with HOBt. peptide.com
Another approach is the use of acyl halides, specifically p-chlorobenzoyl chloride. This highly reactive derivative of p-chlorobenzoic acid can directly acylate L-methionine, often in the presence of a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction, which involves performing the acylation in a two-phase system of water and an organic solvent with a base, is a classic method for this type of transformation. nih.gov
Enzymatic methods also present a viable and "greener" alternative for the N-acylation of amino acids. nih.gov Aminoacylases, for instance, have been shown to catalyze the acylation of various L-amino acids, including methionine, in aqueous media. nih.gov These biocatalytic approaches offer high selectivity and operate under milder reaction conditions compared to traditional chemical methods. nih.gov
Table 1: Common Coupling Reagents for N-Acylation
| Reagent Class | Specific Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Commonly used for amide bond formation. peptide.com |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient, low racemization. peptide.com |
| Acyl Halides | p-Chlorobenzoyl chloride | Highly reactive, often used in Schotten-Baumann conditions. nih.gov |
| Enzymatic | Aminoacylases | High selectivity, environmentally friendly. nih.gov |
Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of this compound analogues. wikipedia.org In this method, the L-methionine starting material is covalently attached to a solid support, or resin. wikipedia.org The synthesis then proceeds in a stepwise manner, with reagents and excess starting materials being easily removed by filtration and washing. wikipedia.org
A key advantage of SPS is the ability to drive reactions to completion by using an excess of the soluble reagents. wikipedia.org For the synthesis of this compound analogues, L-methionine would first be anchored to the resin. The protecting group on the amino function of methionine would then be removed, followed by the coupling of p-chlorobenzoic acid or a derivative thereof. Finally, the desired product is cleaved from the resin. wikipedia.org
The choice of resin, protecting groups, and coupling reagents is crucial for the success of solid-phase synthesis. Polystyrene-based resins are commonly used. wikipedia.org The amino group of methionine is typically protected with groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (t-butyloxycarbonyl), which can be selectively removed under specific conditions. wikipedia.org The coupling reagents used in solid-phase synthesis are often the same as those used in solution-phase synthesis, such as DIC and HBTU. peptide.com
Synthesis of p-Chlorobenzoyl Moiety and its Precursors
The p-chlorobenzoyl moiety is derived from p-chlorobenzoic acid. A common precursor for the synthesis of this compound is p-chlorobenzoyl chloride. This acyl chloride can be prepared from p-chlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.orgorgsyn.org For example, refluxing p-chlorobenzoic acid with thionyl chloride yields p-chlorobenzoyl chloride. orgsyn.org
Alternatively, p-chlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. google.com This reaction often yields a mixture of ortho, meta, and para isomers, and the reaction conditions can be optimized to favor the formation of the desired p-isomer. google.com Another route involves the free-radical chlorination of p-chlorotoluene using UV light, which selectively chlorinates the methyl group to form p-chlorobenzyl chloride. youtube.com
Purification and Isolation of this compound and Related Conjugates
After the synthesis, this compound and its related conjugates need to be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize out. For instance, N-acetyl-L-methionine can be recrystallized from water. google.com
Chromatography: Various chromatographic techniques are employed for purification.
Column Chromatography: The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and different components are separated based on their differential adsorption and elution with a suitable solvent system.
Ion-Exchange Chromatography: This technique is particularly useful for purifying amino acid derivatives. For example, Dowex 50WX4 resin has been used in the purification of selenohomocystine, a methionine analogue. acs.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the final purification and analysis of the product, offering high resolution and sensitivity. mdpi.com
Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. For example, N-acetyl-L-methionine can be recovered from the reaction mixture by acidification followed by extraction with a solvent like ethyl acetate. google.com
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features responsible for its effects.
The design and synthesis of analogues can involve modifications at various positions of the molecule:
Modifications of the p-chlorobenzoyl moiety: The chloro substituent on the phenyl ring can be moved to the ortho or meta positions, or replaced with other functional groups such as fluoro, bromo, methyl, or methoxy (B1213986) groups. This helps to probe the electronic and steric requirements for activity. nih.gov
Modifications of the methionine side chain: The thioether group in the methionine side chain can be oxidized to a sulfoxide (B87167) or sulfone. The length of the alkyl chain can also be varied.
Replacement of L-methionine: L-methionine can be replaced with other natural or unnatural amino acids to investigate the importance of the amino acid backbone and its side chain for the observed activity.
The synthesis of these analogues would follow similar synthetic routes as described for this compound, utilizing appropriate starting materials and reagents. Solid-phase synthesis is particularly well-suited for generating a library of such analogues for efficient SAR screening. wikipedia.org
Advanced Spectroscopic and Computational Investigations of Molecular Architecture
Elucidation of Molecular and Electronic Structure via Advanced Spectroscopy
Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, yielding valuable data on molecular structure, functional groups, and electronic transitions.
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structural connectivity of N-(p-chlorobenzoyl)-L-methionine. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the local electronic environment of each nucleus can be mapped.
In this compound, the acylation of the amino group of L-methionine with a p-chlorobenzoyl group induces significant changes in the chemical shifts of the methionine backbone. The formation of the amide bond deshields the α-proton (Hα) and the α-carbon (Cα), causing them to resonate at a lower field (higher ppm) compared to free L-methionine. hmdb.cabmrb.io For instance, in related N-acetyl-L-methionine, the Hα shift is observed around 4.35-4.39 ppm, a notable downfield shift from the typical ~3.85 ppm in free methionine. hmdb.canih.gov A similar, if not more pronounced, downfield shift is expected for the title compound due to the electron-withdrawing nature of the benzoyl group.
The protons of the p-chlorobenzoyl group are expected to appear in the aromatic region of the ¹H NMR spectrum (typically 7.0-8.0 ppm) as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The thioether methyl protons (S-CH₃) would likely remain a singlet around 2.1 ppm, similar to its position in other N-acylated methionine derivatives. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the newly formed amide bond is expected to resonate in the range of 165-175 ppm, while the carboxylic acid carbon appears further downfield (>170 ppm). The carbons of the p-chlorobenzoyl ring would show distinct signals in the aromatic region (120-140 ppm), with the carbon attached to the chlorine atom (C-Cl) showing a characteristic shift. Data from similar compounds like N-Cbz-L-methionine can help in assigning these resonances. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data from L-methionine, N-acetyl-L-methionine, and other related structures.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (COOH) | ~10-12 (broad s) | >170 |
| α-CH | ~4.4-4.6 (m) | ~53-55 |
| β-CH₂ | ~1.9-2.2 (m) | ~30-32 |
| γ-CH₂ | ~2.5-2.7 (m) | ~29-31 |
| ε-SCH₃ | ~2.1 (s) | ~15-16 |
| Amide NH | ~8.0-8.5 (d) | - |
| Benzoyl C=O | - | ~165-170 |
| Aromatic CH (ortho to C=O) | ~7.8 (d) | ~128-130 |
| Aromatic CH (ortho to Cl) | ~7.5 (d) | ~129-131 |
| Aromatic C (ipso to C=O) | - | ~133-135 |
| Aromatic C (ipso to Cl) | - | ~138-140 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by detecting their characteristic vibrational frequencies.
The IR spectrum is dominated by bands corresponding to the vibrations of the amide, carboxylic acid, and the p-chlorobenzoyl moieties. Key expected vibrations include:
Amide Bands : The formation of the amide linkage introduces strong characteristic bands. The N-H stretching vibration is expected around 3300 cm⁻¹. The amide I band (primarily C=O stretching) is one of the most intense absorptions, anticipated in the 1630-1660 cm⁻¹ region. The amide II band (a mix of N-H bending and C-N stretching) should appear around 1520-1550 cm⁻¹.
Carboxylic Acid Bands : A broad O-H stretching band from the carboxylic acid group is expected over a wide range (2500-3300 cm⁻¹), often overlapping with C-H stretches. The carboxylic C=O stretch will appear as a strong band around 1700-1725 cm⁻¹.
Aromatic and Alkyl Bands : C-H stretching vibrations from the aromatic ring and the methionine alkyl chain are expected in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.
C-Cl Stretch : A characteristic band for the C-Cl stretch is expected in the lower frequency region of the spectrum.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the S-C stretching of the thioether group (~600-700 cm⁻¹) are often more prominent in the Raman spectrum. researchgate.net Studies on methionyl-methionine and p-chlorobenzoic acid provide foundational data for these assignments. nih.gov
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide | N-H stretch | ~3300 |
| Aromatic/Alkyl | C-H stretch | 2800-3100 |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amide | Amide I (C=O stretch) | 1630-1660 |
| Aromatic | C=C stretch | 1450-1600 |
| Amide | Amide II (N-H bend, C-N stretch) | 1520-1550 |
| p-substituted Ring | Out-of-plane bend | ~800-850 |
| Thioether | S-C stretch | ~600-700 |
| Aryl Halide | C-Cl stretch | ~1090 or lower |
UV-Visible spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophore in this compound is the p-chlorobenzoyl group. While L-methionine itself exhibits only weak absorption at wavelengths below 250 nm, the aromatic ring system gives rise to distinct absorption bands. nist.govsielc.com
The p-chlorobenzoyl moiety is expected to display strong absorptions corresponding to π → π* transitions. These typically occur in two regions: a strong band (the E-band) around 200-240 nm and a weaker, more structured band (the B-band) at longer wavelengths, typically above 250 nm. The presence of the chlorine atom and the carbonyl group as substituents on the benzene ring will influence the exact position (λ_max) and intensity of these absorptions. The spectrum of methionine synthase reductase, which involves flavin chromophores, shows how complex biological molecules absorb in the UV-Vis range, though the transitions in this compound are simpler. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Chromophore | Electronic Transition | Expected λ_max (nm) |
| p-Chlorobenzoyl | π → π* (E-band) | ~230-245 |
| p-Chlorobenzoyl | π → π* (B-band) | ~270-290 |
| Amide C=O | n → π* | ~210-220 (often weak/masked) |
Theoretical Chemistry and Computational Modeling
Computational chemistry offers powerful tools to complement experimental data, providing a deeper understanding of molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry : Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Predict Spectroscopic Data : Calculate vibrational frequencies (for IR and Raman) and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. researchgate.netnih.gov
Analyze Electronic Properties : Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.
Generate Molecular Electrostatic Potential (MEP) Maps : Visualize the electron density distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of intermolecular interactions. Studies on other amino acid derivatives have successfully used these methods to understand reactivity. mdpi.com
DFT studies on related N-acyl amino acids demonstrate that such calculations provide reliable insights into their conformational preferences and vibrational spectra. researchgate.net
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment. For this compound, MD simulations can reveal:
Conformational Flexibility : The methionine side chain and the p-chlorobenzoyl group have several rotatable bonds. MD simulations can explore the accessible conformations and determine their relative populations, providing a view of the molecule's flexibility.
Solvent Interactions : By simulating the molecule in a box of water molecules, MD can detail the specific hydrogen bonding patterns and other interactions between the solute and solvent. This is critical for understanding its solubility and behavior in aqueous environments.
Time-Averaged Properties : MD simulations allow for the calculation of properties averaged over time, which can be more representative of the behavior of a molecule in solution than a single static structure.
Research on N-acetyl-L-methionine has utilized molecular simulations to investigate its solubility and interactions in various solvents, showcasing the power of this approach for understanding the solution behavior of acylated amino acids. acs.org
Due to the absence of specific research data on the molecular docking and virtual screening of this compound in the public domain, a detailed analysis of its predictive binding interactions cannot be provided at this time. Extensive searches for computational studies involving this specific compound have not yielded any relevant findings.
Scientific literature on related compounds, such as other N-acyl-L-methionine derivatives or molecules containing a p-chlorobenzoyl moiety, does exist. However, in strict adherence to the focused scope of this article, discussion of these related but distinct chemical entities is omitted to maintain a singular focus on this compound.
Future computational research, should it be undertaken, would likely involve the following methodologies to elucidate the binding interactions of this compound:
Molecular Docking: This technique would be used to predict the preferred orientation of this compound when bound to a specific protein target. The process would involve generating a three-dimensional model of the compound and fitting it into the binding site of a receptor of interest. The results would be scored based on binding energy calculations, indicating the stability of the complex.
Virtual Screening: To identify potential protein targets for this compound, large libraries of protein structures could be virtually screened. This high-throughput computational method would dock the compound into numerous potential receptors to identify those with the highest predicted binding affinities, thus prioritizing them for further experimental validation.
Detailed research findings, including data on specific protein targets, binding affinities (e.g., in kcal/mol), and key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions), would be presented in data tables if such studies were available.
It is important to note that the generation of scientifically accurate and informative content for the specified subsections requires empirical or computational data that is currently not present in the available literature for this compound.
Biochemical Pathway Modulation and Enzymatic Target Interactions
Investigation of N-(p-chlorobenzoyl)-L-methionine's Impact on Methionine Metabolic Cycle
The methionine metabolic cycle is a critical pathway for cellular function, governing the synthesis of the universal methyl donor S-adenosylmethionine (SAM), and influencing downstream pathways such as transsulfuration and one-carbon metabolism. A compound like this compound, being a derivative of L-methionine, would theoretically be a candidate for interacting with this cycle. However, no specific studies have been published to confirm or refute this.
S-Adenosylmethionine (SAM) is a pivotal molecule synthesized from methionine and ATP by the action of Methionine Adenosyltransferases (MATs). nih.govwikipedia.orgwikipedia.org It serves as the primary methyl group donor for a vast number of biological methylation reactions, impacting DNA, RNA, proteins, and lipids. wikipedia.orgnih.gov The production of SAM is tightly regulated, and its availability is crucial for cellular homeostasis. nih.gov In theory, this compound could influence SAM levels by either acting as a substrate or an inhibitor of MAT enzymes, but experimental data is lacking.
Homocysteine is a key intermediate in the methionine cycle, formed after SAM donates its methyl group. frontiersin.org It can be either remethylated back to methionine or enter the transsulfuration pathway to be converted into cysteine. frontiersin.orgnih.gov The transsulfuration pathway is essential for the production of cysteine, which is a precursor for the major intracellular antioxidant, glutathione (B108866). nih.gov An increase in dietary methionine can lead to a rise in plasma homocysteine levels. nih.govnih.govresearchgate.net While one might hypothesize that this compound could affect homocysteine levels, there is no scientific evidence to support this.
One-carbon metabolism is a network of interconnected pathways that includes the methionine and folate cycles. nih.govnih.govnih.gov This network is responsible for transferring one-carbon units, which are essential for the synthesis of nucleotides and for methylation reactions. nih.govnih.gov SAM, derived from the methionine cycle, is the central link to methylation processes within this network. nih.gov The influence of this compound on this intricate metabolic system remains uninvestigated.
Enzymatic Activity Profiling and Mechanistic Inhibition/Activation Studies
Direct enzymatic assays are fundamental to understanding how a compound interacts with specific proteins. For this compound, such studies on key enzymes of the methionine pathway have not been reported.
Methionine Adenosyltransferases (MATs) are the enzymes responsible for the synthesis of SAM from methionine and ATP. nih.govwikipedia.orgproteopedia.org There are different isoforms of MATs with varying tissue distribution and regulatory properties. nih.gov The liver-specific MAT1A and the widely expressed MAT2A are key players in methionine metabolism. nih.gov Given that this compound is a methionine derivative, it could potentially interact with the active site of MATs. However, no inhibition or activation studies have been published to date.
Methionine aminopeptidases (MetAPs) are metalloenzymes that play a crucial role in protein maturation by cleaving the N-terminal methionine from newly synthesized proteins. nih.govnih.gov There are two main types in eukaryotes, MetAP1 and MetAP2. nih.gov The activity of these enzymes is essential for cell viability, making them a target for drug development. nih.govnih.gov While various inhibitors of MetAPs have been studied, there is no available data on the effect of this compound on these enzymes. nih.govnih.gov
Assessment of Reactions with Methionine Sulfoxide (B87167) Reductases (MSRs)
No publicly available research data details the interaction between this compound and Methionine Sulfoxide Reductases (MSRs).
Kinetic Characterization of Enzyme-Ligand Interactions
There is no available information on the kinetic characterization of enzyme-ligand interactions for this compound.
Effects on Cellular Processes Related to Proliferation and Apoptosis (in vitro mechanistic studies)
Specific in vitro mechanistic studies on the effects of this compound on cellular proliferation and apoptosis have not been reported in the accessible scientific literature.
Molecular Recognition and Biomolecular Binding Studies
Non-Covalent Interactions with Proteins and Receptors
The biological activity of N-(p-chlorobenzoyl)-L-methionine is predicated on its ability to bind to specific protein targets, a process governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively contribute to the stability and specificity of the binding complex. Key interactions include hydrophobic interactions, hydrogen bonds, and van der Waals forces. youtube.comyoutube.com The p-chlorobenzoyl group, with its aromatic ring and halogen substituent, can participate in hydrophobic and halogen bonding interactions, while the methionine residue offers opportunities for unique interactions involving its sulfur atom. nih.gov
Cholecystokinin Receptors: Cholecystokinin (CCK) receptors, which are G protein-coupled receptors, are crucial for various physiological processes, including digestion and satiety. nih.gov There are two main subtypes, CCK1 and CCK2 receptors, which exhibit different ligand specificities. nih.gov While this compound itself has not been extensively studied as a direct ligand for CCK receptors, its structural analog, benzotript (B1666689) (N-p-chlorobenzoyl-L-tryptophan), has been investigated. nih.gov Benzotript and its analogs have been shown to interact with a 78 kDa gastrin-binding protein, which is a target for CCK receptor antagonists. nih.gov The affinity of these compounds for the binding protein is influenced by the nature of the amino acid and the benzoyl substitution. nih.gov The methionine side chain in this compound, with its flexible and hydrophobic nature, can engage in S-aromatic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within a protein's binding pocket. nih.gov These interactions, where the sulfur atom interacts with the aromatic ring, can significantly contribute to the stability of protein-ligand complexes. nih.govnih.gov
Specific Protein Targets: The methionine residue itself plays a significant role in protein structure and interactions. It is not merely a generic hydrophobic residue; its sulfur atom confers special properties. nih.gov The unbranched and flexible side chain of methionine allows it to adapt to various binding partners, creating malleable nonpolar surfaces that promote van der Waals interactions. nih.gov Furthermore, methionine residues are known to be involved in the formation of specific motifs, such as the Met-aromatic motif, which stabilizes protein-ligand interactions. nih.gov For instance, in the tumor necrosis factor (TNF) ligand-receptor binding, a methionine-aromatic interaction plays a critical role in stabilizing the complex. nih.gov While direct studies on this compound binding to specific enzymes are limited, the principles of methionine recognition suggest that the compound could interact with proteins that have binding sites accommodating methionine or similar hydrophobic amino acids. One example is peptidase M, a methionine-specific aminopeptidase (B13392206) found in Salmonella typhimurium, which specifically recognizes and cleaves N-terminal methionine from peptides. nih.gov
Binding Affinity and Specificity with Nucleic Acids (DNA and RNA)
The interaction of small molecules with nucleic acids is a critical area of research, particularly in the development of therapeutic agents. The binding of ligands to DNA and RNA can modulate gene expression and other cellular processes. The fundamental interactions governing protein-nucleic acid recognition include hydrogen bonding and electrostatic interactions. nih.gov
While there is a lack of direct studies investigating the binding of this compound to DNA and RNA, we can infer potential interaction modes based on its chemical structure. The planar chlorobenzoyl group could potentially intercalate between the base pairs of DNA or bind to the grooves. However, without experimental data, this remains speculative.
Studies on related molecules and protein-nucleic acid interactions provide some context. For example, the La protein, a component of eukaryotic ribonucleoprotein complexes, utilizes a combination of a La motif and an RNA recognition motif (RRM) to bind to the 3' poly(U)-rich elements of nascent RNA polymerase III transcripts. nih.gov These interactions involve distinct surface patches containing both basic and aromatic residues. nih.gov While this compound is a much smaller molecule, the principles of aromatic and hydrophobic interactions are relevant.
Furthermore, the methionine component itself can influence nucleic acid interactions indirectly. Methionine is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for DNA methylation. nih.gov Fluctuations in methionine levels can alter DNA methylation patterns and consequently affect gene expression. nih.gov While this is an indirect effect, it highlights the biological importance of methionine in the context of nucleic acids.
Assessment of Membrane Permeability and Transporter Interactions
The ability of a compound to cross cell membranes is a critical determinant of its biological activity. This process can occur via passive diffusion or be mediated by specific transporter proteins.
Membrane Permeability: The permeability of a molecule across a lipid bilayer is influenced by its size, charge, and lipophilicity. The chlorobenzoyl group in this compound increases its lipophilicity, which would theoretically enhance its ability to passively diffuse across cell membranes. Studies on the permeability of amino acids and their derivatives through biological membranes have shown that stereochemistry can play a significant role. For instance, certain membrane compositions exhibit selective permeability for D- or L-amino acids. nih.gov S-adenosyl-L-methionine has been shown to affect membrane permeability in rat liver cells, reducing the loss of intracellular enzymes. nih.gov
L-type Amino Acid Transporters (LATs): A more significant route for the cellular uptake of this compound is likely through amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids, including methionine and phenylalanine. kanazawa-u.ac.jpnih.gov LAT1 is often overexpressed in cancer cells to meet their high demand for essential amino acids. nih.govresearchgate.net Given that this compound is an L-methionine derivative, it is highly probable that it is a substrate for LAT1. The transporter recognizes the amino acid backbone, and the large, hydrophobic p-chlorobenzoyl group would likely be accommodated within the transporter's binding site, which is known to handle bulky aromatic amino acids. kanazawa-u.ac.jp Studies on other amino acid analogs, such as 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA), have shown that they are predominantly transported by system L (which includes LAT1). kanazawa-u.ac.jp The uptake of L-[methyl-11C]-methionine (MET) in glioma cells has been directly correlated with the expression of LAT1. nih.gov In broiler intestinal mucosa, multiple mRNA species encode for proteins capable of transporting L-methionine, indicating the presence of various transport systems. nih.gov The ABC transporter MetNI, in conjunction with the substrate-binding protein MetQ, is another system responsible for methionine uptake in bacteria like Neisseria meningitidis. elifesciences.org
Advanced Analytical Methodologies for Research Applications
High-Performance Liquid Chromatography (HPLC) Coupled with High-Resolution Mass Spectrometry (HRMS) for Quantification and Metabolite Identification
The coupling of High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the sensitive and selective quantification of N-(p-chlorobenzoyl)-L-methionine and the identification of its metabolites. This powerful combination leverages the separation capabilities of HPLC with the precise mass measurement of HRMS, enabling the analysis of the target compound in intricate biological samples.
A typical validated LC-MS/MS method for the quantification of a related N-acylated amino acid, S-Adenosyl-L-Methionine (SAMe), provides a framework for the analysis of this compound. Such methods often utilize a reversed-phase column for chromatographic separation, followed by detection with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced specificity and sensitivity. The validation of such a method would encompass parameters like linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. nih.gov
Table 1: Representative HPLC-MS/MS Parameters for the Analysis of N-Acylated Amino Acids
| Parameter | Typical Value/Condition |
| HPLC System | |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of parent compound and metabolites |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution (e.g., Orbitrap, Q-TOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2 (for metabolite ID) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound |
| Product Ions (m/z) | Specific fragments for quantification and confirmation |
This table presents a generalized set of parameters. Specific values would need to be optimized for this compound.
Metabolite identification is a critical aspect of understanding the biotransformation of this compound. HRMS plays a pivotal role in this process by providing accurate mass measurements of potential metabolites, which aids in the determination of their elemental composition. nih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments offer structural insights, allowing for the characterization of metabolic modifications such as hydroxylation, demethylation, or conjugation. mdpi.com The metabolism of other N-acylated compounds, such as peptido-aminobenzophenones, has been shown to involve extensive biotransformation, including the formation of benzodiazepine (B76468) metabolites, highlighting the potential for complex metabolic pathways for this compound. nih.gov
Capillary Electrophoresis and Microfluidic Platforms for Separation and Analysis
Capillary electrophoresis (CE) and microfluidic platforms represent powerful alternatives to traditional HPLC for the separation and analysis of amino acids and their derivatives. nih.govnih.govnih.gov These techniques offer advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.
Capillary Zone Electrophoresis (CZE) is a widely used CE mode for the separation of charged analytes like amino acids. elsevierpure.com The separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For this compound, the presence of the ionizable carboxylic acid group allows for its separation in its anionic form at appropriate pH values. Indirect UV detection is a common approach for the analysis of non-chromophoric amino acids, where a UV-absorbing component is added to the background electrolyte. horiba.com
Microfluidic devices, often referred to as "lab-on-a-chip" systems, integrate multiple analytical steps, including sample pretreatment, separation, and detection, onto a single chip. nih.govelsevierpure.comnih.gov These platforms offer the potential for high-throughput analysis and automation. For the analysis of amino acids, microfluidic chips can incorporate electrophoretic separation channels coupled with sensitive detection methods like laser-induced fluorescence (LIF) for derivatized analytes. researchgate.net While specific applications for this compound on microfluidic platforms are not widely documented, the technology's success with other amino acid derivatives suggests its applicability. researchgate.net
Advanced Spectrophotometric and Fluorometric Techniques for Interaction Studies
Spectrophotometric and fluorometric techniques are invaluable for investigating the interactions of this compound with biological macromolecules, particularly proteins like serum albumin. These studies provide insights into binding affinities, binding sites, and the nature of the intermolecular forces involved.
UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum of a protein upon binding to a ligand. The UV-Vis spectrum of methionine itself shows absorption in the far-UV region. researchgate.netjlps.gr.jpresearchgate.net The introduction of the p-chlorobenzoyl group in this compound is expected to introduce a distinct absorption band at a longer wavelength, which can be monitored to study its interactions.
Fluorescence spectroscopy, particularly the study of intrinsic protein fluorescence quenching, is a highly sensitive method for probing ligand-protein interactions. nih.gov Proteins containing tryptophan or tyrosine residues exhibit intrinsic fluorescence, which can be quenched upon the binding of a small molecule. The quenching mechanism can be either dynamic (collisional) or static (formation of a ground-state complex). By analyzing the fluorescence quenching data using the Stern-Volmer equation, one can determine the binding constant (K_b) and the number of binding sites (n). nih.gov Studies on the interaction of other benzoyl derivatives with serum albumins have demonstrated the utility of this technique in characterizing binding parameters and identifying hydrophobic interactions as the primary binding force. nih.gov
Table 2: Representative Data from Fluorescence Quenching Studies of Ligand-Protein Interactions
| Parameter | Description | Example Value |
| K_sv (Stern-Volmer constant) | A measure of the efficiency of quenching. | ~10^4 M^-1 |
| k_q (Bimolecular quenching rate constant) | The rate constant for the quenching process. | ~10^12 M^-1s^-1 |
| K_b (Binding constant) | Indicates the strength of the interaction. | ~10^5 M^-1 |
| n (Number of binding sites) | The number of ligand molecules that can bind to one protein molecule. | ~1 |
This table presents generalized data based on studies of similar compounds. Actual values for this compound would require experimental determination.
Isotope Labeling Strategies for Metabolic Tracing
Isotope labeling is a powerful technique for tracing the metabolic fate of this compound in biological systems. nih.gov By introducing stable isotopes (e.g., ¹³C, ²H, ¹⁵N) or radioisotopes (e.g., ¹⁴C) into the molecule, researchers can follow its absorption, distribution, metabolism, and excretion (ADME) with high specificity. researchgate.netrsc.org
The synthesis of isotopically labeled this compound would be the first step in such studies. For instance, ¹³C or ¹⁴C could be incorporated into the benzoyl ring or the methionine backbone. Once administered to a biological system, the labeled compound and its metabolites can be tracked and quantified using mass spectrometry or scintillation counting.
Metabolic flux analysis using stable isotopes can provide quantitative information about the rates of different metabolic pathways. nih.govnih.govmetabolomicsworkbench.org For example, by using ¹³C-labeled this compound, it would be possible to determine the extent to which the methionine moiety enters central carbon metabolism or if the entire molecule is metabolized and excreted as a whole or as conjugated derivatives. nih.gov Studies on the metabolism of ¹³C-labeled fatty acids and other amino acids have demonstrated the utility of this approach in understanding complex metabolic networks. nih.govresearchgate.net
Structure Activity Relationship Sar and Derivative Based Research
Rational Design and Synthesis of N-(p-chlorobenzoyl)-L-methionine Analogues
The rational design of analogues of this compound is a strategic process aimed at probing the molecule's interaction with biological targets. This process involves the methodical synthesis of new compounds where specific parts of the parent molecule are altered. The primary goal is to create a library of related molecules that can be used to map the structure-activity landscape. The design strategy typically focuses on three key structural regions:
The Acyl Group: Modifications to the p-chlorobenzoyl moiety are made to explore the effects of electronic and steric properties. This includes changing the position (ortho, meta, para) or the nature of the substituent on the phenyl ring (e.g., replacing chlorine with fluorine, bromine, a methyl group, or a nitro group).
The Amino Acid Core: The L-methionine scaffold can be altered. This may involve substituting L-methionine with other natural or unnatural amino acids, including S-alkylcysteines, to determine the importance of the thioether side chain. nih.gov
The Termini: The carboxylic acid and the thioether functionalities of the methionine portion can be derivatized. For instance, the carboxyl group can be esterified or converted to an amide, while the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone.
The synthesis of these analogues generally follows established methods for N-acylation of amino acids. nih.gov A common and direct approach is the Schotten-Baumann reaction, where L-methionine is reacted with p-chlorobenzoyl chloride in an aqueous alkaline solution. Alternatively, the reaction can be performed using p-chlorobenzoic anhydride (B1165640) or by activating the carboxylic acid with a coupling agent before its addition to L-methionine. google.com Another well-established method involves reacting succinimidyl esters of the desired carboxylic acid with the unprotected amino acid. nih.gov These synthetic routes allow for the efficient generation of a diverse set of analogues for subsequent biological evaluation.
Systematic Investigation of Structural Modifications on Biochemical Activity Profiles
A systematic investigation into the structural modifications of this compound analogues is crucial for elucidating the structure-activity relationship (SAR). By comparing the biochemical activity of newly synthesized analogues to that of the parent compound, researchers can deduce the functional role of each molecular component. nih.gov Research on similar N-acyl amino acids has demonstrated that even minor structural changes can lead to significant shifts in biological activity, such as enzyme inhibition. nih.gov
For instance, in studies of related mercaptoacyl amino acid inhibitors targeting enzymes like atriopeptidase, specific structural parameters were systematically evaluated:
Substituents on the Acyl Moiety: The size, position, and electronic nature of substituents on the aromatic ring of the acyl group are critical. A bulky substituent might enhance binding through favorable steric interactions or, conversely, cause steric hindrance. The electronic properties (electron-donating vs. electron-withdrawing) of the substituent can influence the reactivity and binding affinity of the entire molecule.
The Amino Acid Side Chain: The length and composition of the amino acid side chain are often determinants of potency and selectivity. For methionine derivatives, the flexible thioether chain plays a significant role in fitting into hydrophobic pockets of target proteins. Replacing methionine with S-alkylcysteines has been a strategy to probe the optimal chain length and steric bulk. nih.gov
The findings from such systematic investigations are often summarized in SAR tables, which correlate structural changes with observed biological activity.
Interactive Data Table: Illustrative SAR of this compound Analogues
| Analogue Modification | Position of Modification | Example Change | Anticipated Effect on Biochemical Activity (Hypothetical) | Rationale |
| Phenyl Ring Substitution | para-position | Cl → Br | Potentially similar or slightly increased activity | Halogens are often interchangeable; larger size of Br may offer better van der Waals contacts. |
| Phenyl Ring Substitution | para-position | Cl → NO₂ | May decrease activity | The strongly electron-withdrawing nitro group can alter the electronic distribution of the amide bond, potentially weakening key interactions. |
| Phenyl Ring Substitution | ortho-position | H → Cl (creating 2,4-dichloro) | Likely to decrease activity | Introduction of a substituent at the ortho position can cause steric clashes with the binding site, disrupting the optimal conformation. |
| Methionine Side Chain | Sulfur Atom | S → SO (Sulfoxide) | Activity may increase or decrease | Increases polarity and H-bond donor/acceptor capacity; effect depends on whether the binding site has corresponding polar contacts. |
| Methionine Side Chain | Sulfur Atom | S → Se (Selenomethionine) | Potentially similar activity | Selenium is isosteric to sulfur and can often substitute it without significant loss of activity, though bond lengths and angles differ slightly. |
| Carboxyl Terminus | Carboxylic Acid | COOH → COOCH₃ (Methyl Ester) | Generally decreases activity | The carboxylate is often crucial for forming salt bridges or key hydrogen bonds with the target protein; its removal via esterification eliminates this interaction. |
This table is illustrative and based on general SAR principles. Actual effects would need to be confirmed by experimental data.
Computational Approaches in Quantitative Structure-Activity Relationship (QSAR) Modeling
To refine the understanding of SAR and to guide the design of more potent analogues, computational methods are frequently employed. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to build a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov
The process for developing a QSAR model for this compound analogues involves several key steps:
Data Set Assembly: A series of synthesized analogues with experimentally determined biochemical activities (e.g., IC₅₀ values for enzyme inhibition) is compiled.
Molecular Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov
Model Generation: Statistical techniques, most commonly Multiple Linear Regression (MLR), are used to generate an equation that links a subset of the molecular descriptors to the observed biological activity. nih.govnih.gov The goal is to find the simplest model with the highest predictive power.
Model Validation: The robustness and predictive ability of the QSAR model are rigorously tested using statistical methods, often involving an external test set of compounds that were not used in the model's creation.
A validated QSAR model provides valuable insights into which molecular properties are most influential for activity. For example, the model might reveal that high activity is correlated with a specific range of lipophilicity (quantified by LogP), a low value for the polar surface area (PSA), or the presence of a hydrogen bond donor at a particular location. This information allows researchers to prioritize the synthesis of new compounds that are predicted to be highly active, thereby saving time and resources. nih.gov
Table: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Descriptor Name | Description |
| Topological (2D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Wiener Index | A distance-based topological index related to molecular branching. | |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Important for predicting membrane permeability. | |
| Physicochemical (2D) | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |
| Electronic (3D) | Dipole Moment | A measure of the overall polarity of the molecule. |
| Steric (3D) | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. |
| CoMFA/CoMSIA Fields | Comparative Molecular Field Analysis fields that describe the steric and electrostatic properties of a molecule in 3D space. |
These computational models, when integrated with rational synthesis and systematic screening, create a powerful cycle for the efficient discovery and optimization of bioactive compounds based on the this compound scaffold.
Emerging Research Avenues and Prospects As Biochemical Probes
Development as a Chemical Biology Tool for Pathway Perturbation and Visualization
The development and application of a compound as a chemical biology tool require extensive characterization of its interactions with biological systems. For N-(p-chlorobenzoyl)-L-methionine, there are no published studies detailing its use for the perturbation or visualization of cellular pathways. Research in this area would typically involve experiments to demonstrate specific binding to a target protein or pathway, and the subsequent use of this interaction to study the pathway's function. Such data is not present in the current body of scientific literature.
Potential as a Lead Scaffold for Mechanistic Investigations of Bioactive Molecules
A lead scaffold is a core chemical structure that can be systematically modified to develop a range of new compounds with specific biological activities. There is no evidence in the scientific literature to suggest that this compound is being explored as a potential lead scaffold for the mechanistic investigation of other bioactive molecules. Such research would involve the synthesis of analog compounds and the evaluation of their structure-activity relationships, none of which have been reported for this specific molecule.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(p-chlorobenzoyl)-L-methionine?
The synthesis typically involves condensation of p-chlorobenzoyl chloride with L-methionine under basic conditions. For example, analogous derivatives like N-(m-nitrobenzoyl)-L-methionine are synthesized via reaction with acyl chlorides in aqueous sodium hydroxide, followed by acidification and purification via recrystallization . Key steps include controlling reaction pH (~8–9) to facilitate nucleophilic acyl substitution and using solvents like ethanol for crystallization. Impurities (e.g., sulfur byproducts) are removed via extraction with carbon disulfide .
Q. Which biochemical parameters are critical for evaluating hepatoprotective efficacy in preclinical models?
Studies on similar methionine derivatives (e.g., N-(m-aminobenzoyl)-L-methionine) measure serum markers such as SGOT (aspartate transaminase), SGPT (alanine transaminase), serum bilirubin , and glycemia to assess liver injury recovery. For instance, paracetamol-induced hepatotoxicity in rats showed SGOT levels reduced from 245.6 ± 12.4 U/L to 98.2 ± 8.7 U/L after treatment with m-ABM, comparable to methionine . Histopathological analysis (hematoxylin-eosin staining) further validates reduced steatosis and inflammation .
Q. How are enzyme inhibition assays (e.g., PTP-1B) designed to evaluate bioactivity?
Standard protocols involve incubating the compound with recombinant enzymes (e.g., PTP-1B) at physiological pH (7.4) and temperature (37°C). Activity is measured via spectrophotometric detection of p-nitrophenol release from p-nitrophenyl phosphate. For example, a methionine-derived standard achieved 49.09% inhibition at 0.3 µM, serving as a positive control . Dose-response curves (0.1–10 µM) and IC50 calculations are critical for comparative analysis.
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity of this compound?
- Impurity Control : Post-reduction steps (e.g., using ammonium sulfide for nitro-to-amine conversion) require rigorous removal of sulfur byproducts via carbon disulfide extraction .
- Crystallization : Ethanol-water mixtures (3:1 v/v) improve crystal formation, while monitoring pH (2.5–4.5) prevents premature precipitation.
- Analytical Validation : Purity is confirmed via HPLC (C18 column, 220 nm detection) and <sup>1</sup>H NMR (δ 7.4–8.1 ppm for aromatic protons) .
Q. What statistical frameworks resolve contradictions in anticancer studies of methionine derivatives?
Conflicting results (e.g., pro-apoptotic vs. tumor-promoting effects) require:
- Meta-analysis : Pooling data from in vitro (e.g., HepG2 cells) and in vivo models to identify dose-dependent trends.
- Pathway Analysis : RNA sequencing to map this compound’s impact on methionine cycle enzymes (e.g., MAT2A) and methylation pathways .
- Comparative Controls : Including DL-methionine and N-acetyl derivatives to isolate structural contributions .
Q. What advanced techniques validate mechanistic pathways in hepatoprotection?
- Molecular Docking : Computational models (AutoDock Vina) predict interactions with cytochrome P450 2E1, a key enzyme in paracetamol bioactivation .
- Western Blotting : Quantifying Nrf2 and HO-1 expression to assess antioxidant response activation.
- In Vivo Imaging : MRI-based quantification of liver fat content in treated vs. control groups .
Q. How should researchers design dose-escalation studies for toxicity profiling?
The "up and down" method (OECD Guideline 425) is recommended:
- Administering single doses (50–2000 mg/kg) to rodents, with mortality monitored over 14 days.
- Histopathological scoring of liver, kidney, and lung tissues (e.g., necrosis, inflammatory infiltrate) .
- LD50 calculations using Probit analysis (95% confidence intervals) .
Data Analysis and Validation
Q. Which statistical methods are appropriate for preclinical efficacy data?
- Repeated-Measures ANOVA : For longitudinal studies (e.g., SGOT levels measured daily for 7 days post-treatment) .
- Post-Hoc Tests : Tukey’s HSD or Bonferroni correction to compare treatment groups (e.g., m-ABM vs. methionine) .
- Power Analysis : Ensuring sample sizes (n ≥ 6/group) achieve 80% power (α = 0.05) for transaminase reductions .
Q. How do researchers address batch-to-batch variability in compound characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
